

Allitinib (AST-1306): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] Developed by Shanghai Allist Pharmaceuticals, Allitinib was designed to overcome acquired resistance to first-generation reversible EGFR inhibitors, a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis pathway, and preclinical evaluation of Allitinib, tailored for professionals in the field of drug development and oncology research.

Discovery and Rationale

The development of **Allitinib** was driven by the clinical need to address acquired resistance to early EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[4] A primary mechanism of this resistance is the emergence of secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation.[3] **Allitinib** was rationally designed as an anilino-quinazoline derivative featuring an acrylamide moiety.[5] This reactive group enables the compound to form a covalent bond with a conserved cysteine residue in the ATP-binding pocket of EGFR (Cys797) and HER2 (Cys805), leading to irreversible inhibition of their kinase activity.[4][6] This irreversible binding mechanism allows **Allitinib** to maintain inhibitory activity against EGFR harboring the T790M resistance mutation.[3]

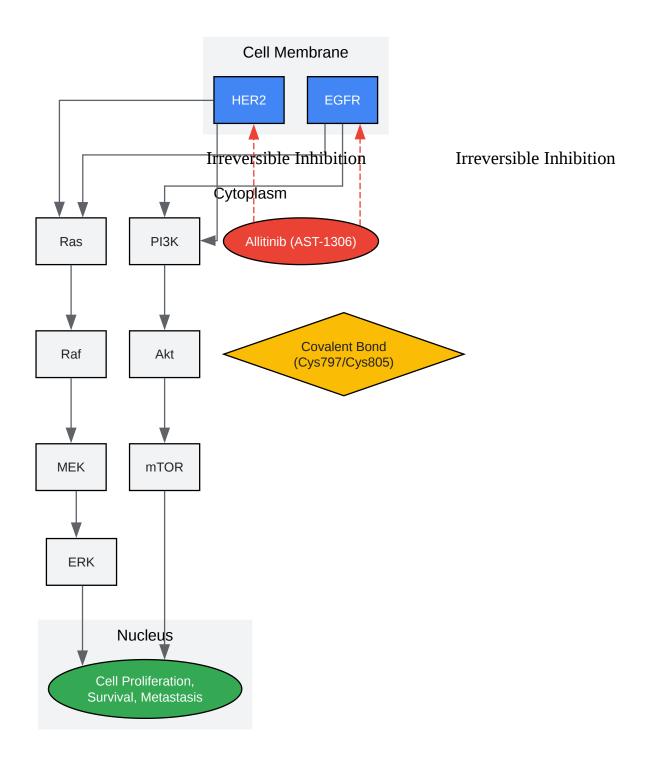


Mechanism of Action

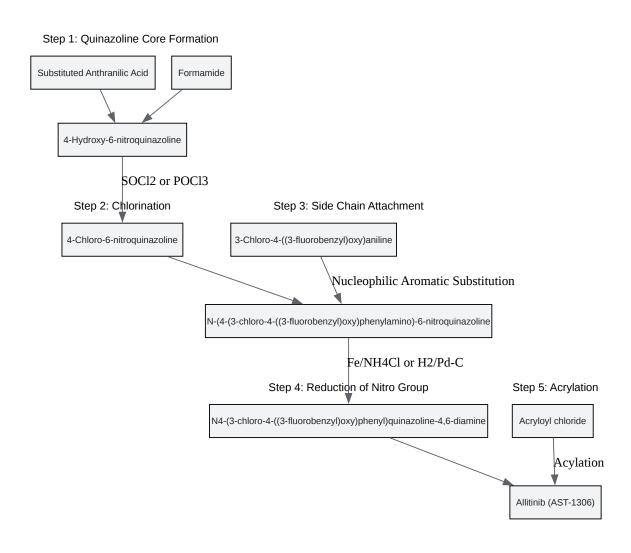
Allitinib exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of EGFR and HER2, two key members of the ErbB family of receptor tyrosine kinases.[3] Upon binding to the ATP-binding site of these receptors, the acrylamide group of Allitinib acts as a Michael acceptor, forming a covalent bond with the thiol group of a specific cysteine residue.[4] This permanent inactivation of the kinase domain blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[4][5]

Signaling Pathway









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- To cite this document: BenchChem. [Allitinib (AST-1306): A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684445#allitinib-ast-1306-discovery-and-synthesis-pathway]

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